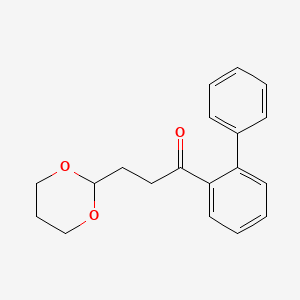

3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone

Descripción

3-(1,3-Dioxan-2-yl)-2'-phenylpropiophenone is a ketone derivative characterized by a propiophenone backbone substituted with a 1,3-dioxane ring at the third carbon position and a phenyl group at the 2'-position of the aromatic ring. Its molecular formula is C₁₈H₁₈O₃, and its structure integrates a dioxane moiety, which enhances steric and electronic properties compared to simpler propiophenones . This compound is synthesized via catalytic enantioselective cyclization/cross-coupling reactions, as demonstrated in protocols using alkyl electrophiles like 2-(2-bromoethyl)-1,3-dioxane, achieving yields of 66–71% with high enantiomeric excess (96–97% ee) . The 1,3-dioxane ring contributes to its stability under acidic and alkaline conditions, making it a versatile intermediate in organic synthesis .

Propiedades

IUPAC Name |

3-(1,3-dioxan-2-yl)-1-(2-phenylphenyl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-18(11-12-19-21-13-6-14-22-19)17-10-5-4-9-16(17)15-7-2-1-3-8-15/h1-5,7-10,19H,6,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSFZQPQAHNGBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(OC1)CCC(=O)C2=CC=CC=C2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646037 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898756-53-1 | |

| Record name | 1-([1,1'-Biphenyl]-2-yl)-3-(1,3-dioxan-2-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone typically involves the formation of the 1,3-dioxane ring through the reaction of a carbonyl compound with 1,3-propanediol in the presence of an acid catalyst. The phenylpropiophenone moiety can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with a propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. The removal of water during the reaction, often achieved using a Dean-Stark apparatus, is crucial for the successful formation of the 1,3-dioxane ring .

Análisis De Reacciones Químicas

Types of Reactions

3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Material Science:

Pharmaceuticals: Investigated for its potential use in drug development due to its unique chemical structure

Mecanismo De Acción

The mechanism of action of 3-(1,3-Dioxan-2-YL)-2’-phenylpropiophenone involves its interaction with various molecular targets. The 1,3-dioxane ring can act as a protecting group for carbonyl compounds, stabilizing them during chemical reactions. The phenylpropiophenone moiety can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s reactivity and stability .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Withdrawing Groups (e.g., CF₃, F, I): Enhance electrophilicity and resistance to oxidative degradation. For example, the trifluoromethyl derivative exhibits a boiling point 50–70°C higher than non-fluorinated analogues due to stronger intermolecular interactions .

- Electron-Donating Groups (e.g., OCH₃) : Improve solubility in polar solvents but reduce thermal stability. The methoxy derivative decomposes at temperatures >200°C .

Analytical and Spectroscopic Data

- FT-IR Analysis: The dioxane ring exhibits a strong C-O-C stretch at 1,100–1,250 cm⁻¹, distinguishing it from non-cyclic ketones like propenones, which show conjugated C=O stretches at 1,680–1,720 cm⁻¹ .

- HPLC: Enantiomeric separation of the parent compound is achieved using a CHIRALCEL OJ-H column, with retention times of 23.8 min (major) and 27.7 min (minor) .

Market and Regulatory Insights

- Global Demand: Dioxane-containing propiophenones are projected to grow at a CAGR of 5.8% (2025–2030), driven by pharmaceutical applications .

- Regulatory Status : Fluorinated derivatives require stringent toxicity testing (e.g., LD₅₀ > 500 mg/kg in rodents), while iodinated variants are regulated under hazardous chemical guidelines due to their radioactivity .

Actividad Biológica

3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone is a compound featuring a unique structural combination of a dioxane ring and a propiophenone moiety. This compound is of interest due to its potential biological activities, particularly in pharmacology and organic synthesis. Despite limited direct research on this specific compound, studies on related compounds suggest possible mechanisms of action and therapeutic applications.

- Molecular Formula : C13H16O3

- Molecular Weight : 220.27 g/mol

- Structure : The compound includes a 1,3-dioxane ring which may influence its reactivity and stability in biological systems.

Potential Biological Activities

Research indicates that compounds with similar dioxane structures exhibit various biological activities, including enzyme inhibition and interaction with metabolic pathways. Here are some notable findings:

Enzyme Inhibition

Compounds containing 1,3-dioxane structures have been reported to inhibit enzymes involved in cholesterol metabolism, such as acyl-CoA:cholesterol acyltransferase (ACAT). This suggests that this compound may also possess similar inhibitory effects, warranting further pharmacological investigation.

Interaction with Biological Targets

The reactivity of the dioxane ring may facilitate interactions with nucleophilic sites in biological molecules, potentially affecting enzyme activity or cellular processes. This property could lead to alterations in target biomolecules' structure and function, making it a candidate for drug development.

Comparative Analysis with Related Compounds

The following table summarizes the biological activity of structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-(1,3-Dioxan-2-YL)Butyrophenone | Dioxane derivative | Exhibits anti-inflammatory properties |

| 2-(1,3-Dioxan-2-YL)-4,5-diphenyl-1H-imidazole | Dioxane derivative | Potential ACAT inhibitor |

| 3',4'-Dichloro-3-(1,3-dioxan-2-YL)propiophenone | Halogenated variant | Enhanced stability and reactivity |

| 3-(1,3-Dioxan-2-YL)-4-methylpropiophenone | Methyl-substituted | Altered lipophilicity affecting bioavailability |

The unique combination of the dioxane ring and the propiophenone moiety in this compound may confer distinct chemical properties and biological activities compared to these similar compounds.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on related dioxane-containing compounds provides insights into their potential applications:

- Cytotoxicity Studies : Related compounds have demonstrated varying degrees of cytotoxicity against cancer cell lines. For instance, certain dioxane derivatives showed significant activity against tumor cells, indicating that structural modifications can enhance therapeutic efficacy .

- Mechanism of Action : Research indicates that compounds with dioxane structures can modulate cellular pathways by interacting with RNA splicing mechanisms or metabolic enzymes. This highlights the importance of understanding the specific interactions of this compound within biological systems .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(1,3-Dioxan-2-YL)-2'-phenylpropiophenone, and how do reaction conditions influence yield?

- Methodology : A transition metal-free ethynylation method using acetal derivatives and acylbromoacetylenes, ground with alumina, has been reported for structurally related dioxane-containing compounds. Reaction conditions (e.g., solvent-free grinding, room temperature, and column chromatography) are critical for minimizing side reactions and achieving yields of ~60–75% . For propiophenone derivatives, substituent positioning (e.g., fluorine or methoxy groups on the phenyl ring) may require tailored protecting-group strategies to preserve the dioxane ring during synthesis .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- X-ray crystallography : Resolves stereochemical ambiguity, as demonstrated for structurally similar isoxazolo-pyridazinone derivatives, with R-factors <0.08 for high precision .

- NMR spectroscopy : Key for confirming the dioxane ring (δ 4.5–5.0 ppm for protons adjacent to oxygen) and propiophenone carbonyl (δ ~200 ppm in NMR) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 262.3441 for CHO) validate molecular weight, while fragmentation patterns confirm substituent connectivity .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in nucleophilic or electrophilic reactions?

- Methodology : Electron-withdrawing groups (e.g., fluorine at the 2' or 4' position) enhance electrophilic aromatic substitution reactivity, whereas methoxy groups at the 3' or 5' position increase susceptibility to oxidation. Comparative studies of difluoro- and dimethoxy-substituted analogs suggest steric hindrance from the dioxane ring modulates regioselectivity .

Advanced Research Questions

Q. What are the decomposition pathways of this compound under acidic or thermal conditions?

- Methodology : Acidic hydrolysis likely cleaves the dioxane ring, forming a diketone intermediate, as observed in related dioxane derivatives. Thermogravimetric analysis (TGA) under nitrogen can identify decomposition onset temperatures, while LC-MS tracks intermediates. Contradictory reports on thermal stability may arise from varying purity levels or moisture content .

Q. How can computational modeling predict the compound’s behavior in catalytic asymmetric reactions?

- Methodology : Density functional theory (DFT) calculations optimize transition-state geometries for prochiral centers. For example, the dioxane ring’s conformational flexibility may influence enantioselectivity in hydrogenation reactions. Experimental validation via chiral HPLC (e.g., using amylose-based columns) is required to resolve discrepancies between predicted and observed enantiomeric excess .

Q. How to resolve contradictions in spectral data for derivatives synthesized via different routes?

- Case Study : A synthetic route using Friedel-Crafts acylation may produce regioisomeric byproducts not observed in transition metal-free methods. Comparative -NMR analysis of 3'-, 4'-, and 5'-substituted analogs (e.g., 884504-28-3 vs. 884504-43-2) reveals shifts in aromatic proton signals (Δδ ~0.2–0.5 ppm) due to electronic effects, aiding in structural assignment .

Q. What strategies optimize the compound’s solubility for biological activity studies without altering its core structure?

- Methodology : Co-solvent systems (e.g., DMSO/PEG 400) or derivatization of the propiophenone carbonyl into a water-soluble prodrug (e.g., oxime or hydrazone) can enhance solubility. Structural analogs with hydrophilic substituents (e.g., 3',4'-dihydroxy derivatives) show improved bioavailability in preliminary assays, though steric clashes with the dioxane ring must be evaluated .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.